Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
CAS No.: 2059913-59-4
Cat. No.: VC7496967
Molecular Formula: C22H27BrN2O2
Molecular Weight: 431.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059913-59-4 |
|---|---|
| Molecular Formula | C22H27BrN2O2 |
| Molecular Weight | 431.374 |
| IUPAC Name | tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
| Standard InChI Key | SGFSTWXCDSEANF-VQTJNVASSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Introduction
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound belonging to the class of carbamates. It features a complex structure that includes a tert-butyl group, a pyrrolidine ring, a benzyl moiety, and a bromophenyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis.
Synthesis
The synthesis of tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl carbamate group. Reaction conditions may vary based on the specific reagents and solvents used, with common solvents including dichloromethane or acetonitrile. Reactions are often carried out under an inert atmosphere to prevent moisture interference.
Synthesis Steps:
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Formation of Pyrrolidine Ring: This step involves the creation of the pyrrolidine core, which can be achieved through various methods depending on the starting materials.
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Introduction of Tert-butyl Carbamate Group: The carbamate group is introduced to protect the amine functionality, facilitating further chemical transformations.
Applications and Potential Uses
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate has potential applications in medicinal chemistry, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. These compounds can be further functionalized to create diverse molecules with potential biological activity.
Applications Overview:
| Application | Description |
|---|---|
| Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines | Serves as a precursor for synthesizing anilines with potential biological activity. |
| Synthesis of Tetrasubstituted Pyrroles | Provides access to pyrroles with good yields, allowing for further functionalization. |
Biological Activity and Interaction Studies
Compounds with similar structures to tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate have been noted for their interactions with various biological targets, influencing pathways related to cancer and neuropharmacology. The presence of the pyrrolidine ring enhances binding affinity to target receptors.
Techniques for Interaction Studies:
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Surface Plasmon Resonance (SPR): Used to quantify binding affinities and kinetics.
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Isothermal Titration Calorimetry (ITC): Provides insights into the thermodynamics of protein-ligand interactions.
Comparison with Similar Compounds
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to its combination of steric bulk from the tert-butyl group and the specific halogenated phenolic structure. This combination may enhance its binding properties and biological activity compared to other phenolic derivatives.
Comparison Table:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate | Pyrrolidine ring with bromophenyl group | Enhances binding affinity due to steric bulk and halogenation. |
| Tert-butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate | Contains a fluorophenyl group instead of bromophenyl | May exhibit different biological properties due to fluorination. |
| Tert-butyl 4-amino-piperidine derivatives | Lacks the pyrrolidine ring | Used in different therapeutic contexts. |
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